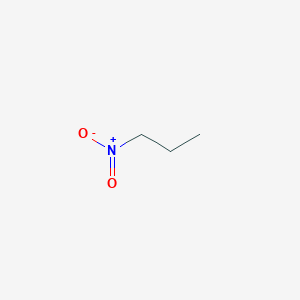
N-Bencil-3-hidroxi-benzamida
Descripción general
Descripción
N-Benzyl-3-hydroxy-benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyl group is attached to the nitrogen atom and a hydroxyl group is attached to the benzene ring
Aplicaciones Científicas De Investigación
N-Benzyl-3-hydroxy-benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: N-Benzyl-3-hydroxy-benzamide is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength
Mecanismo De Acción
Target of Action
N-Benzyl-3-hydroxy-benzamide is an experimental small molecule It’s worth noting that similar compounds, such as n-benzylbenzamide, have been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin.
Mode of Action
Based on its structural similarity to n-benzylbenzamide, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the potential inhibition of tyrosinase, it could impact the melanogenesis pathway
Pharmacokinetics
The compound’s molecular weight (22726 g/mol) and structure suggest it may have favorable bioavailability
Result of Action
If it does inhibit tyrosinase as suggested, it could potentially reduce melanin production . This could have implications for conditions related to melanin, such as hyperpigmentation disorders.
Action Environment
The action, efficacy, and stability of N-Benzyl-3-hydroxy-benzamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at room temperature Additionally, the compound’s efficacy could be influenced by the pH and ionic strength of its environment
Análisis Bioquímico
Biochemical Properties
It is known that benzamides, a class of compounds to which N-Benzyl-3-hydroxy-benzamide belongs, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-3-hydroxy-benzamide is not well-defined. It is known that benzamides can inhibit the activity of certain enzymes , but whether N-Benzyl-3-hydroxy-benzamide shares this property is not clear
Temporal Effects in Laboratory Settings
It is recommended to store N-Benzyl-3-hydroxy-benzamide at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-hydroxy-benzamide typically involves the condensation of 3-hydroxybenzoic acid with benzylamine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzyl-3-hydroxy-benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Types of Reactions:
Oxidation: N-Benzyl-3-hydroxy-benzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, especially at the positions ortho and para to the hydroxyl group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination or HNO3 in sulfuric acid for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives
Comparación Con Compuestos Similares
N-Benzylbenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzamide: Lacks the benzyl group, which affects its solubility and biological activity.
N-Benzyl-4-hydroxy-benzamide: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and biological properties.
Uniqueness: N-Benzyl-3-hydroxy-benzamide is unique due to the presence of both the benzyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-benzyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKGWDQXAODLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368469 | |
| Record name | N-Benzyl-3-hydroxy-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15789-02-3 | |
| Record name | N-Benzyl-3-hydroxy-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-3-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)







